Product packaging for Dihydroxyethyldithiocarbamate(Cat. No.:CAS No. 1528-72-9)

Dihydroxyethyldithiocarbamate

Cat. No.: B224131
CAS No.: 1528-72-9
M. Wt: 181.3 g/mol
InChI Key: PCBLZWZCGNKODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroxyethyldithiocarbamate is a dithiocarbamate compound recognized in scientific research for its metal-chelating properties. This compound has been specifically studied for its efficacy in mobilizing and promoting the excretion of cadmium from biological systems. Research indicates that compared to other dithiocarbamates like diethyldithiocarbamate (DEDC), this compound is effective at reducing cadmium burdens in key organs such as the liver, kidney, and spleen without causing a significant redistribution of the metal to other tissues like the brain or heart . Its mechanism of action is related to the organic/aqueous partition coefficient of its cadmium complex, which influences the pattern of metal mobilization and excretion, primarily via the fecal route . The compound serves as a valuable research tool in toxicology and pharmacology for investigating heavy metal detoxification strategies. It is also available in various salt forms, including monopotassium and ammonium salts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula PbCrO4+PbSO4 B224131 Dihydroxyethyldithiocarbamate CAS No. 1528-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-hydroxyethyl)carbamodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S2/c7-3-1-6(2-4-8)5(9)10/h7-8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLZWZCGNKODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23746-34-1 (mono-potassium salt), 75074-70-3 (mono-ammonium salt)
Record name Dihydroxyethyldithiocarbamate
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DSSTOX Substance ID

DTXSID70860310
Record name Bis(2-hydroxyethyl)carbamodithioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528-72-9
Record name Dihydroxyethyldithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROXYETHYLDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP73T3KT1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Advanced Synthetic Methodologies for Dihydroxyethyldithiocarbamate and Its Derivatives

Established Synthetic Pathways for Dithiocarbamate (B8719985) Anions with Hydroxyl Groups

The synthesis of dithiocarbamates is most commonly achieved through the reaction of a primary or secondary amine with carbon disulfide. nih.gov This reaction is typically exothermic and for large-scale preparations, the use of an ice bath is often recommended. mdpi.com The process is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding dithiocarbamate salt. mdpi.com Dithiocarbamates derived from secondary amines, such as dihydroxyethyldithiocarbamate from diethanolamine (B148213), generally exhibit greater stability compared to those synthesized from primary amines. mdpi.com

A key established pathway for introducing hydroxyl groups onto the dithiocarbamate structure involves the ring-opening of epoxides. tandfonline.com Dithiocarbamate nucleophiles, generated in-situ from an amine and carbon disulfide, can react with epoxides. mdpi.com This reaction proceeds via a regioselective SN2 mechanism, where the nucleophile attacks the less hindered terminal carbon of the epoxide ring, resulting in the formation of β-hydroxy dithiocarbamates. mdpi.com For instance, reacting an epoxide with a mixture of carbon disulfide and a secondary amine in a solvent like acetonitrile (B52724) can produce 2-hydroxy dithiocarbamate derivatives in moderate to good yields. mdpi.com

Another established method involves the direct reaction of diethanolamine with carbon disulfide in an alkaline medium. For example, the potassium salt of this compound can be prepared by adding carbon disulfide dropwise to a stirred, cold solution of diethanolamine and potassium hydroxide in a water-acetonitrile mixture. ajgreenchem.com This one-pot procedure successfully yields the desired dithiocarbamate salt. ajgreenchem.com

Innovative Synthetic Approaches for this compound (e.g., Microwave-Assisted Syntheses)

Modern synthetic chemistry has increasingly adopted innovative techniques to enhance reaction efficiency, and the synthesis of dithiocarbamates is no exception. Microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods. oatext.comrsc.org This technology dramatically reduces reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. researchgate.netnih.gov The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. oatext.com

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the creation of various organic compounds, including heterocyclic structures and nanomaterials. oatext.comresearchgate.net For the synthesis of this compound and its derivatives, microwave irradiation can accelerate the reaction between diethanolamine, carbon disulfide, and an electrophile. researchgate.net This approach is not only faster but is also considered a green chemistry technique due to its high energy efficiency and potential to be performed in solvent-free conditions. oatext.comrsc.org For example, a microwave-assisted method was used to synthesize molecularly imprinted polymers (MIPs) using a functional monomer, cross-linker, and template, demonstrating the versatility of this technology. researchgate.net The rapid heating provided by microwaves can overcome the activation energy barrier of a reaction more efficiently than conventional methods, leading to kinetic rate enhancements that can be up to 1000 times faster. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHours to DaysMinutes to Seconds nih.gov
Heating MethodExternal, Conduction/ConvectionInternal, Dielectric Heating oatext.com
Temperature GradientNon-uniformUniform oatext.com
YieldVariableOften Higher researchgate.netrsc.org
Side ReactionsMore frequentReduced researchgate.net

Strategies for Derivatization of the this compound Ligand

The this compound ligand is a versatile building block that can be derivatized to create a wide range of functional molecules. Its sulfur atoms are excellent chelators for metal ions, and the hydroxyl groups provide sites for further chemical modification, such as esterification or incorporation into larger structures.

Dithiocarbamate ligands, including this compound, are known for their ability to form stable complexes with a vast array of transition and main group metals. ajgreenchem.comresearchgate.net The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, chelating to the metal center. researchgate.net The synthesis of these metal complexes is often straightforward, typically involving a metathesis reaction where an aqueous solution of the dithiocarbamate salt (e.g., sodium or potassium this compound) is reacted with a solution of a metal salt (e.g., metal chloride). mdpi.comajgreenchem.comiiste.org

The resulting metal complexes can adopt various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion's coordination preference and oxidation state. nih.govajgreenchem.comiiste.org For example, research has reported the synthesis of binuclear macrocyclic complexes where a bis-secondary amine is reacted in a one-pot procedure with carbon disulfide, a base, and metal(II) chlorides. ajgreenchem.com This method yielded tetrahedral geometries for Co(II), Zn(II), and Cd(II) complexes, and square planar geometries for Ni(II) and Cu(II) complexes. ajgreenchem.com Specific examples include the synthesis of silver(I) complexes, such as Bis{tricyclohexylphosphinesilver(I) N,N-dihydroxyethyldithiocarbamate}. core.ac.uk The zinc complex of ethylenebis(dithiocarbamate), known as Zineb, is a well-known example of a polymeric metal-dithiocarbamate complex. mdpi.comsemanticscholar.org

The functional groups on the this compound ligand allow for its incorporation into polymeric structures, imparting unique properties to the resulting material. ehu.esnih.govuwo.camdpi.com This can be achieved by either polymerizing a monomer containing the this compound moiety or by grafting the ligand onto an existing polymer backbone.

A significant application in this area is the development of molecularly imprinted polymers (MIPs). mdpi.com MIPs are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). nih.govmdpi.com this compound can be used in the synthesis of MIPs, where its functional groups interact with the template molecule during polymerization. mdpi.com After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target molecule from a complex mixture. mdpi.com The synthesis of MIPs often involves the polymerization of a functional monomer and a cross-linker in the presence of a template molecule and an initiator. mdpi.com Microwave irradiation has been utilized to synthesize MIPs, offering a rapid and efficient method. researchgate.net The high selectivity and robustness of MIPs make them valuable materials for applications such as chemical sensing and environmental remediation. mdpi.comnih.gov

Methodological Advancements in Reaction Control and Product Yield Optimization

The optimization of chemical syntheses has transitioned from traditional one-variable-at-a-time approaches to more sophisticated, data-driven methods. beilstein-journals.orgsemanticscholar.org Modern advancements focus on simultaneously optimizing multiple reaction parameters to improve outcomes like yield, purity, and selectivity. beilstein-journals.org This paradigm shift is largely driven by developments in laboratory automation and the application of machine learning algorithms. semanticscholar.org

Table 2: Modern Reaction Optimization Techniques
TechniqueDescriptionKey AdvantagesReference
Autonomous Flow ReactorsAutomated systems that combine flow chemistry with real-time analytics and AI for self-optimization.Accelerated optimization, reduced waste, improved reproducibility. beilstein-journals.orgsemanticscholar.org
Machine Learning/AIAlgorithms (e.g., Bayesian optimization) that predict outcomes and suggest optimal conditions based on experimental data.Fewer experiments required, navigates complex parameter spaces, higher yields. preprints.orgnumberanalytics.com
High-Throughput ExperimentationParallel execution of many reactions under varied conditions to rapidly screen parameters.Massive data generation, rapid discovery of leads. beilstein-journals.org
Droplet MicrofluidicsUses small, discrete droplets as microreactors for high-throughput screening with minimal reagent consumption.Precise control, reduced cost, enhanced data quality. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dithiocarbamates to minimize environmental impact and enhance safety. researchgate.net These principles focus on aspects like the use of renewable feedstocks, safer solvents, catalyst-free reactions, and high atom economy. rsc.org

A significant advancement is the use of environmentally benign solvents. rsc.org Researchers have successfully synthesized dithiocarbamates in green media such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES). tandfonline.comrsc.orgscispace.com These solvents are often non-toxic, biodegradable, and can be recycled, reducing the reliance on hazardous volatile organic compounds. rsc.orgscispace.com For example, a one-pot, three-component synthesis of dithiocarbamates has been demonstrated in a choline (B1196258) chloride-urea deep eutectic solvent, achieving high yields at room temperature without the need for traditional organic solvents. scispace.com

Furthermore, catalyst-free approaches are being developed. researchgate.net One-pot condensation reactions of an amine, carbon disulfide, and an electrophile can be performed efficiently without a metal catalyst, simplifying the process and avoiding potential metal contamination in the final product. tandfonline.comresearchgate.net An iodine-mediated, three-component synthesis in water has also been reported, which proceeds at ambient temperature and produces non-hazardous by-products like sodium iodide and water. rsc.org These methods not only reduce waste, as indicated by a lower E-factor (environmental factor), but also align with the core green chemistry goals of designing safer and more efficient chemical processes. rsc.org

Iii. Coordination Chemistry of Dihydroxyethyldithiocarbamate Complexes

Ligand Characteristics and Electron Density Distribution in Dihydroxyethyldithiocarbamate

This compound is a dithiocarbamate (B8719985) ligand distinguished by the presence of two hydroxyl (-OH) groups on the ethyl chains attached to the nitrogen atom. The core of its coordinating ability lies in the dithiocarbamate moiety (-S₂CN<). The two sulfur atoms are the primary sites of coordination, acting as soft Lewis bases that readily donate electron pairs to metal ions. wikipedia.org

The electron density distribution within the DHED ligand is crucial to its coordinating behavior. The nitrogen atom, through its lone pair, participates in pπ-dπ delocalization with the carbon and two sulfur atoms of the dithiocarbamate group. This delocalization results in a resonance structure where the negative charge is distributed over both sulfur atoms, enhancing their ability to form strong coordinate bonds with metal centers. The presence of the electron-withdrawing hydroxyl groups on the ethyl chains can influence the electron density on the nitrogen and, consequently, on the sulfur atoms, although this effect is mediated through the aliphatic chains.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the electron density distribution and how it influences ligand-metal interactions. chemrxiv.orgrsc.org For instance, the Highest Occupied Molecular Orbital (HOMO) of the deprotonated DHED ligand is typically localized on the sulfur atoms, confirming their role as the primary electron-donating sites. The energy of the HOMO is a key indicator of the ligand's ability to donate electrons, with higher HOMO energies generally correlating with stronger ligand-to-metal donation. mdpi.com The deprotonation of the dithiocarbamic acid to form the dithiocarbamate anion significantly increases the electron density on the sulfur atoms, thereby enhancing their electron-donating capacity and their affinity for metal ions. mdpi.com

Metal-Ligand Binding Affinity and Chelation Dynamics

The potent metal-binding properties of dithiocarbamates like DHED have been widely exploited. nih.gov Chelation, the process where a polydentate ligand binds to a central metal ion at two or more points to form a stable ring structure, is a hallmark of DHED's interaction with metal ions. wikipedia.orgopenmedscience.com The stability of these chelate complexes is quantified by their stability constants, with higher values indicating stronger metal-ligand interactions. ijtsrd.com

DHED forms stable complexes with a wide range of transition metals. nlk.cz The nature of the metal-ligand bond in these complexes is influenced by factors such as the metal ion's size, charge, and electronic configuration.

Copper(II): Copper(II) complexes with dithiocarbamates are well-studied. The interaction is typically strong, leading to the formation of square planar or distorted octahedral complexes. The d⁹ electronic configuration of Cu(II) can lead to Jahn-Teller distortions in the geometry of the complex. uvic.ca

Zinc(II): As a d¹⁰ metal ion, Zinc(II) typically forms tetrahedral or octahedral complexes with DHED. The lack of crystal field stabilization energy in Zn(II) means that the stability of its complexes is primarily governed by the ligand's basicity and the chelate effect.

Gold(I): Gold(I) has a strong affinity for soft donor atoms like sulfur. It typically forms linear, two-coordinate complexes with ligands such as dithiocarbamates. mdpi.com

Nickel(II): Nickel(II) (d⁸) can form a variety of geometries, including square planar and octahedral complexes, depending on the ligand field strength and steric factors. With dithiocarbamates, square planar complexes are common. cyberleninka.ru

Manganese(II): Manganese(II) is a d⁵ high-spin ion that usually forms octahedral complexes. The stability of its complexes with DHED is influenced by the hard-soft acid-base (HSAB) principle, with the soft sulfur donors of the ligand favoring interaction with softer metal ions. nih.gov

The following table summarizes the typical coordination geometries of DHED with these transition metals.

Metal IonTypical Coordination Geometry
Copper(II)Square Planar, Distorted Octahedral
Zinc(II)Tetrahedral, Octahedral
Gold(I)Linear
Nickel(II)Square Planar, Octahedral
Manganese(II)Octahedral

While less studied than their transition metal counterparts, complexes of dithiocarbamates with main group elements are also known. mdpi.comrsc.orgnih.gov The coordination chemistry in these cases is often influenced by the presence of a stereochemically active lone pair on the central metal atom.

Arsenic(III), Antimony(III), and Bismuth(III): These p-block elements in their +3 oxidation state have a lone pair of electrons which can influence the geometry of their complexes. They readily form complexes with dithiocarbamates, which have been explored for various applications.

Gallium(III) and Indium(III): As group 13 elements, Gallium(III) and Indium(III) are harder acids compared to the aforementioned p-block elements. They can still form stable complexes with the soft sulfur donors of DHED, often resulting in octahedral geometries.

The strong chelating ability of DHED makes it a candidate for sequestering toxic heavy metal ions from the environment. openmedscience.com

Cadmium(II): Cadmium is a toxic heavy metal that poses significant environmental and health risks. Dithiocarbamates, including DHED, have shown a high affinity for Cd(II). nih.gov The interaction leads to the formation of a stable chelate complex, which can facilitate the removal of cadmium from contaminated systems. theraklinik.de The effectiveness of chelation therapy for heavy metal toxicity is an area of active research. nih.gov

Stoichiometric and Geometric Considerations in Metal-Dihydroxyethyldithiocarbamate Complexes

For a divalent metal ion (M²⁺), the formation of a neutral complex would typically involve two DHED ligands, resulting in a 1:2 stoichiometry (M(DHED)₂). For a trivalent metal ion (M³⁺), a neutral complex would require three DHED ligands, leading to a 1:3 stoichiometry (M(DHED)₃).

The geometry of these complexes is dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries observed for metal-dithiocarbamate complexes include:

Square Planar: Often seen with d⁸ metal ions like Ni(II) and Pd(II), and also with Cu(II).

Tetrahedral: Common for d¹⁰ ions such as Zn(II) and Cd(II).

Octahedral: Typically formed with metal ions that have a coordination number of six, such as Cr(III), Fe(III), and Co(III).

The following table provides examples of stoichiometries and corresponding geometries for metal-DHED complexes.

Metal IonStoichiometry (Metal:Ligand)Common Geometry
Ni(II)1:2Square Planar
Cu(II)1:2Square Planar
Zn(II)1:2Tetrahedral
Fe(III)1:3Octahedral
Co(III)1:3Octahedral

Influence of Substituents and Hydroxyl Groups on Coordination Sphere

The substituents on the dithiocarbamate ligand can significantly influence the properties of the resulting metal complexes. In the case of DHED, the two hydroxyl groups are the key substituents.

The hydroxyl groups can affect the coordination chemistry of DHED in several ways:

Electronic Effects: The electron-withdrawing nature of the hydroxyl groups can modulate the electron density on the sulfur donor atoms, potentially affecting the metal-ligand bond strength. nih.gov

Steric Effects: The size and conformation of the dihydroxyethyl groups can impose steric constraints on the coordination sphere, influencing the geometry of the complex and potentially preventing the coordination of additional ligands. wikipedia.org

Hydrogen Bonding: The hydroxyl groups are capable of forming intramolecular or intermolecular hydrogen bonds. Intramolecular hydrogen bonding could potentially involve the sulfur atoms, which might affect their coordination to the metal. Intermolecular hydrogen bonding can lead to the formation of supramolecular structures in the solid state. mdpi.com

Direct Coordination: Under certain conditions, particularly at higher pH where the hydroxyl group can be deprotonated, it may act as an additional coordination site, leading to the formation of more complex, polynuclear structures. researchgate.netnih.gov However, direct coordination of hydroxyl groups to divalent metals is generally considered weak. researchgate.netrsc.org The primary binding is expected to occur through the dithiocarbamate moiety.

Theoretical Aspects of Metal-Dihydroxyethyldithiocarbamate Bonding (e.g., Hard and Soft Acids and Bases Theory)

The nature of the chemical bond between the this compound (DHEDTC) ligand and a central metal ion is a critical aspect of its coordination chemistry. The interaction can be effectively rationalized using the Hard and Soft Acids and Bases (HSAB) theory, which provides a qualitative framework for predicting the stability of the resulting metal complexes. nih.govsphinxsai.com Further insights into the bonding are provided by more advanced theoretical and spectroscopic studies.

The HSAB principle, introduced by Ralph Pearson, classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard," "soft," or "borderline." nih.govakademisains.gov.my This classification is based on factors such as charge density, polarizability, and the nature of their frontier orbitals. nih.govresearchgate.net The fundamental tenet of HSAB theory is that hard acids preferentially form stable complexes with hard bases, while soft acids favor coordination with soft bases. nih.govsphinxsai.com

Classification of this compound:

The this compound ligand is unequivocally classified as a soft base . cabidigitallibrary.orgdatapdf.com This designation arises from its coordinating atoms, which are the two sulfur atoms of the dithiocarbamate group. datapdf.comtandfonline.com Sulfur is a relatively large, polarizable atom with low electronegativity, which are characteristic features of soft bases. nih.gov The softness of the dithiocarbamate ligand is also enhanced by the delocalization of electron density across the S₂C-N fragment. nih.gov

Interaction with Metal Ions:

Based on the HSAB principle, DHEDTC is expected to form highly stable complexes with soft Lewis acids. Soft acids are typically large, have a low positive charge, and are highly polarizable. nih.gov This includes metal ions such as Cd(II), Hg(II), Pb(II), Ag(I), and Cu(I). nih.govcabidigitallibrary.orgrsc.org The interaction between a soft acid and a soft base, like the metal-sulfur bond in DHEDTC complexes, is predominantly covalent in nature. nih.gov This is a result of the favorable overlap between the frontier orbitals of the metal and the ligand. mdpi.comtaylorandfrancis.com

Conversely, DHEDTC would be expected to form less stable complexes with hard acids. Hard acids, such as Al(III), Fe(III), and Cr(III), are small, have a high positive charge, and are not easily polarized. nih.govrsc.org The bonding between a hard acid and a soft base is less favorable because of the mismatch in their properties, leading to weaker, more labile interactions. nih.gov

Many important divalent transition metals, such as Fe(II), Co(II), Ni(II), and Cu(II), are classified as borderline acids. nih.gov These metals exhibit intermediate properties and can form stable complexes with both hard and soft bases. The stability of DHEDTC complexes with these borderline metals is significant and often follows the Irving-Williams order of stability (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), which is a well-established trend in the coordination chemistry of divalent metal ions. researchgate.net

The following interactive table summarizes the classification of various metal ions according to the HSAB theory and predicts the relative stability of their complexes with this compound.

Metal IonHSAB ClassificationPredicted Stability with DHEDTCNature of Interaction
Al³⁺, Fe³⁺, Cr³⁺Hard AcidLowPrimarily ionic, less favorable
Fe²⁺, Co²⁺, Ni²⁺Borderline AcidModerate to HighMixed ionic and covalent
Cu²⁺, Zn²⁺Borderline AcidHighMixed ionic and covalent
Cu⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺Soft AcidHighPrimarily covalent, highly favorable

Advanced Theoretical and Spectroscopic Insights:

Modern computational and spectroscopic methods provide deeper insights that support and quantify the qualitative predictions of HSAB theory.

Density Functional Theory (DFT) Studies: DFT calculations on dithiocarbamate complexes have been instrumental in elucidating their electronic structure and the nature of the metal-ligand bond. mdpi.commdpi.com These studies have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the dithiocarbamate ligand, specifically on the sulfur atoms, confirming its role as the electron donor. mdpi.com The covalent character of the metal-sulfur bond has been substantiated by Natural Bond Orbital (NBO) analysis, which reveals significant charge transfer from the sulfur atoms to the metal center. For instance, studies on phenyltin(IV) dithiocarbamate complexes showed that the Sn-S bonds possess a significant covalent nature. nih.govmdpi.com

The Nephelauxetic Effect: Spectroscopic studies of dithiocarbamate complexes often reveal a significant nephelauxetic effect. cabidigitallibrary.orgresearchgate.net This "cloud-expanding" effect, observed as a reduction in the Racah inter-electronic repulsion parameter (B) for the complex compared to the free metal ion, is a strong indicator of covalent character in the metal-ligand bond. cabidigitallibrary.org The delocalization of the metal's d-electrons onto molecular orbitals that encompass the ligand reduces the repulsion between them. The magnitude of the nephelauxetic effect in dithiocarbamate complexes underscores the covalency of the metal-sulfur bonds. cabidigitallibrary.orgtandfonline.com

X-ray Photoelectron Spectroscopy (XPS): XPS provides experimental evidence for the electronic environment of atoms in a complex. Studies on metal dithiocarbamate complexes have shown shifts in the binding energies of the metal and sulfur core electrons upon complexation. sphinxsai.com These shifts can be interpreted in terms of charge redistribution, often indicating an increase in electron density on the metal and a decrease on the sulfur atoms, which is consistent with the formation of a covalent bond. sphinxsai.com

Iv. Mechanistic Studies of Dihydroxyethyldithiocarbamate in Biological Systems

Elucidation of Metal Ion Mobilization Mechanisms by Dihydroxyethyldithiocarbamate

This compound (DHDC) is a chelating agent that has been studied for its ability to mobilize metal ions. Its mechanism of action involves forming complexes with metal ions, which can alter their distribution and excretion from biological systems. The effectiveness of DHDC in mobilizing metals is related to the partition coefficient of the resulting metal-dithiocarbamate complex, which influences its movement across biological membranes. scispace.com

DHDC has demonstrated the ability to mobilize cadmium (Cd) from tissues where it has accumulated. researchgate.net Studies in mice have shown that DHDC can reduce the levels of metallothionein-bound cadmium in the kidneys. researchgate.net Unlike some other dithiocarbamates, such as diethyldithiocarbamate (B1195824) (DDTC), DHDC is less likely to cause a redistribution of cadmium to the brain. researchgate.net

The pattern of metal redistribution appears to be organ-specific. For instance, while DHDC can effectively mobilize cadmium from the kidneys, it has also been observed to reduce cadmium content in muscle tissue. scispace.com The initial rate of fecal excretion of cadmium has been reported to be greater following treatment with DHDC compared to DDTC. scispace.com The distribution of metals like copper (Cu) and cadmium (Cd) can be both metal- and organ-specific, with interactions between different metals modifying their accumulation in various tissues. ru.nl

The following table summarizes the observed effects of this compound on the redistribution of Cadmium in different organs based on animal studies.

OrganObserved Effect of DHDC on Cadmium (Cd) LevelsReference
KidneyMobilization of metallothionein-bound Cd researchgate.net
BrainDoes not promote significant Cd redistribution researchgate.net
MuscleSignificant reduction in Cd content scispace.com
IntestineSlight enhancement of Cd mobilization researchgate.net
TestesSlight enhancement of Cd mobilization researchgate.net

The mechanism of DHDC's action involves competition with endogenous ligands for binding to metal ions. Metallothionein (B12644479) (MT) is a low-molecular-weight, cysteine-rich protein that plays a crucial role in the homeostasis of essential metals like zinc and copper and in the detoxification of heavy metals such as cadmium. jpccr.eunih.govmdpi.com MT can bind a significant number of metal ions through its sulfhydryl groups. jpccr.eunih.gov DHDC can mobilize cadmium that is bound to metallothionein. researchgate.net This suggests a competitive binding process where DHDC displaces the metal from its complex with MT.

Glutathione (B108866) (GSH) is another abundant intracellular thiol that can bind to metal ions. core.ac.ukbiorxiv.orgnih.gov While direct competitive binding studies between DHDC and glutathione for specific metals are not extensively detailed in the provided results, the general mechanism of dithiocarbamates involves forming stable complexes with metals, which would inherently compete with other endogenous ligands like glutathione. rsc.org The affinity of metallothionein for various metals is high, following the order of Ag > Hg > Cu > Cd > Zn. jpccr.eu For DHDC to mobilize a metal, its complex with that metal must be thermodynamically favorable enough to compete with these endogenous binding partners.

Impact on Cellular Components and Pathways in In Vitro Models

The interaction of DHDC with cellular components extends beyond simple metal chelation and can influence various cellular pathways.

The function of many enzymes is dependent on metal cofactors. nih.gov By altering the availability of these metal ions, dithiocarbamates can modulate enzyme activity. mdpi.comnih.gov For example, heavy metals can inhibit enzyme activity, and chelators can potentially restore it by removing the inhibitory metal. mdpi.comnih.gov The activity of enzymes can be influenced by various factors, including temperature and the presence of inhibitors. researchgate.netprimescholars.com The binding of ligands, such as dithiocarbamates, to proteins can alter their conformation and, consequently, their function. nih.govrsc.orgelifesciences.orgnih.gov This modulation can occur through various mechanisms, including allosteric regulation. nih.gov

Chelating agents, including DHDC, can alter the levels of essential metals in various tissues and fluids. researchgate.net The homeostasis of essential metals like zinc and copper is tightly regulated within the body. mdpi.comnih.gov Metallothioneins are key players in maintaining this balance. jpccr.eumdpi.commdpi.com Disruption of metal homeostasis can have significant physiological consequences. nih.govfrontiersin.org For instance, changes in the concentration of one metal can affect the regulation and transport of others, a phenomenon known as "metal cross-homeostasis". frontiersin.org Studies have shown that exposure to chelating agents can lead to changes in hepatic zinc uptake, which in turn can influence the synthesis of metallothionein. researchgate.net

Comparative Mechanistic Analysis with Other Dithiocarbamate (B8719985) Analogs

The pharmacological activity of dithiocarbamates, including DHDC, is often correlated with the partition coefficients of their metal complexes. scispace.combioone.org This property influences their ability to cross cell membranes and access intracellular metal deposits.

A comparison between DHDC and its analog, diethyldithiocarbamate (DDTC), reveals key differences in their effects on metal redistribution. While DDTC is more potent in mobilizing renal cadmium, it also leads to a significant redistribution of cadmium to the brain, a concerning side effect. researchgate.net In contrast, DHDC is less potent in renal cadmium mobilization but does not cause this undesirable redistribution to the brain. researchgate.net

The following table provides a comparative overview of the mechanistic aspects of this compound and Diethyldithiocarbamate.

FeatureThis compound (DHDC)Diethyldithiocarbamate (DDTC)Reference
Potency in Renal Cd Mobilization Less potentMore potent researchgate.net
Redistribution of Cd to Brain Does not promote significant redistributionPromotes redistribution, leading to higher brain Cd levels researchgate.net
Effect on Muscle Cd Content Reduces muscle Cd contentIncreases muscle Cd content scispace.com
Initial Rate of Fecal Cd Excretion Greater initial rateLower initial rate scispace.com

These differences in biological activity are attributed to the structural differences between the two molecules, particularly the presence of hydroxyl groups in DHDC, which affects the lipophilicity and partitioning behavior of its metal complexes. scispace.com

Structure-Activity Relationship Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological activity. For dithiocarbamates, including this compound (DHE-DTC), these studies involve systematically altering parts of the molecule and observing the corresponding changes in its mechanistic behavior. Such investigations provide crucial insights into the features of the molecule that are essential for its function.

A key area where the SAR of DHE-DTC has been explored is in its action as a chelating agent, particularly in the mobilization and excretion of heavy metals like cadmium. Comparative studies with its analogues, such as diethyldithiocarbamate (DEDC) and dicarboxymethyldithiocarbamate (B231522) (DCDC), reveal how modifications to the N-alkyl substituents significantly impact the compound's efficacy and distribution.

The primary structural difference between these compounds lies in the nature of the groups attached to the nitrogen atom of the dithiocarbamate moiety.

This compound (DHDC): Possesses two hydroxyethyl (B10761427) (-CH₂CH₂OH) groups.

Diethyldithiocarbamate (DEDC): Features two ethyl (-CH₂CH₃) groups.

Dicarboxymethyldithiocarbamate (DCDC): Contains two carboxymethyl (-CH₂COOH) groups.

These seemingly minor variations lead to significant differences in their physicochemical properties, most notably their lipophilicity, which in turn governs their biological activity. A comparative study on the mobilization of cadmium (Cd) bound to metallothionein in mice illustrates these structure-dependent effects. nih.gov

Detailed Research Findings:

The pattern of mobilization, redistribution, and excretion of cadmium was found to be directly related to the organic/aqueous partition coefficient of the dithiocarbamate-cadmium complex formed by each chelator. nih.gov

Mobilization from Organs: DEDC was the most potent agent in mobilizing cadmium from the liver, kidney, and spleen. DHE-DTC was also effective, though less so than DEDC. In contrast, DCDC did not significantly alter the cadmium levels in any organ studied. nih.gov This suggests that a certain degree of lipophilicity, as seen in DEDC and DHE-DTC, is crucial for accessing and mobilizing cadmium from these tissues.

Redistribution to Other Tissues: A critical difference in their mechanism is how they affect the redistribution of the mobilized cadmium. While DEDC led to an undesirable increase of cadmium levels in the brain, heart, lungs, and testes, DHE-DTC treatment resulted in a reduction of cadmium in these very organs. nih.gov This highlights a key mechanistic insight: the hydroxyl groups of DHE-DTC likely increase the water solubility of its cadmium complex, preventing it from crossing lipophilic barriers like the blood-brain barrier and accumulating in sensitive organs. DEDC's higher lipophilicity, conversely, facilitates this redistribution. nih.gov

Excretion Profile: The route and rate of cadmium excretion were also strongly influenced by the structure of the dithiocarbamate. DHE-DTC promoted a much greater initial rate of fecal excretion of cadmium compared to DEDC. nih.gov This rapid elimination pathway is advantageous as it minimizes the time the mobilized metal can cause systemic toxicity. DCDC was found to be ineffective in promoting cadmium excretion. nih.gov

The following table summarizes the comparative effects observed in the study, providing clear insights into the structure-activity relationships of these dithiocarbamate analogues.

Interactive Data Table: Comparative Activity of Dithiocarbamate Analogues on Cadmium Mobilization and Excretion

FeatureDiethyldithiocarbamate (DEDC)This compound (DHE-DTC)Dicarboxymethyldithiocarbamate (DCDC)
Structure Two ethyl groupsTwo hydroxyethyl groupsTwo carboxymethyl groups
Cd Mobilization from Liver/Kidney Most EffectiveEffectiveIneffective
Cd Redistribution to Brain/Heart Increased LevelsReduced LevelsNo Change
Effect on Whole Body Cd Burden ReducedReducedIneffective
Primary Cd Excretion Route Slower Fecal ExcretionRapid Fecal ExcretionIneffective
Inferred Lipophilicity of Cd Complex HighModerateLow

These findings demonstrate a clear structure-activity relationship. The hydroxyl groups in DHE-DTC provide a balance of properties: sufficient lipophilicity to mobilize cadmium from tissues but also enhanced water solubility of its metal complex to favor rapid excretion and prevent redistribution to sensitive organs like the brain. nih.gov This makes its mechanism of action distinct from the more lipophilic DEDC and the more hydrophilic (and ineffective) DCDC.

V. Advanced Analytical Characterization of Dihydroxyethyldithiocarbamate and Its Metal Complexes

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of dithiocarbamates (DTCs), a class of compounds to which dihydroxyethyldithiocarbamate belongs. Due to the inherent instability and low solubility of many DTCs in common organic solvents, analytical strategies often involve derivatization or specialized extraction procedures to enable accurate and reproducible measurements. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. Method development typically focuses on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach involves the conversion of the dithiocarbamate (B8719985) salt into a more stable and chromatographically amenable form. researchgate.net This is often achieved through an extractive methylation process where the analyte is first solubilized in an alkaline solution containing a chelating agent like EDTA to form a water-soluble sodium salt. researchgate.net Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), is introduced to form the corresponding methyl ester derivative. nih.govjst.go.jp This derivatization step enhances the stability and chromatographic performance of the analyte on reversed-phase columns.

The separation is typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. jst.go.jp A UV detector is commonly used for quantification, with the detection wavelength set to the maximum absorbance of the derivatized compound, often around 272 nm or 280 nm. tandfonline.comresearchgate.net Ion-pair reversed-phase HPLC is another strategy, where an ion-pairing reagent like hexanesulfonate is added to the mobile phase to facilitate the separation of the ionic dithiocarbamate complexes. acs.org

ParameterTypical Conditions
Chromatographic Mode Reversed-Phase
Stationary Phase (Column) C18 (e.g., ODS, 150 x 4.6 mm, 5 µm) jst.go.jpnih.gov
Mobile Phase Acetonitrile/Water gradient or isocratic mixture jst.go.jp
Derivatization Agent Methyl iodide, Dimethyl sulfate nih.govjst.go.jp
Detection UV-Vis Diode Array Detector (DAD) researchgate.net
Detection Wavelength ~272-280 nm tandfonline.comresearchgate.net
Sample Preparation Alkaline extraction with EDTA/cysteine, followed by derivatization jst.go.jpencyclopedia.pub

Table 1: Representative HPLC Method Parameters for Dithiocarbamate Analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound itself is not sufficiently volatile or thermally stable for direct GC analysis, derivatization is a mandatory step. thermofisher.com

The most established method for the determination of total dithiocarbamate content is based on their decomposition via hot acid hydrolysis to form carbon disulfide (CS₂). tandfonline.comthermofisher.com The sample is treated with a strong acid, often in the presence of a reducing agent like tin(II) chloride, to quantitatively convert the dithiocarbamate moiety into CS₂. thermofisher.comthermofisher.com The volatile CS₂ is then extracted into an organic solvent, such as iso-octane, and injected into the GC system for analysis. thermofisher.comnih.gov A flame photometric detector (FPD) with a sulfur filter or an electron capture detector (ECD) can be used for selective and sensitive detection of the sulfur-containing CS₂. encyclopedia.pubepa.gov

An alternative approach involves methylation to create volatile derivatives, similar to the HPLC methods, which can then be analyzed by GC. mdpi.com This allows for the potential differentiation between various types of dithiocarbamates, rather than just a total measurement as CS₂. encyclopedia.pub

ParameterTypical Conditions
Derivatization Method Acid hydrolysis to Carbon Disulfide (CS₂) thermofisher.com
Hydrolysis Reagent Tin(II) chloride in HCl thermofisher.com
Extraction Solvent Iso-octane thermofisher.com
Column Various polarities and film thicknesses can be evaluated thermofisher.com
Injection Mode Split injection nih.gov
Detector Mass Spectrometry (MS), Flame Photometric Detector (FPD) encyclopedia.pubnih.gov

Table 2: Typical GC Method Parameters for Dithiocarbamate Analysis via CS₂ Derivatization.

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical platform that combines the separation capabilities of chromatography with the high sensitivity and structural information provided by MS. news-medical.netsaiflucknow.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of the methylated derivatives of this compound. After separation by HPLC, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. saiflucknow.org LC-MS/MS, or tandem mass spectrometry, can be employed for even greater selectivity and sensitivity. nih.gov In this mode, a specific precursor ion corresponding to the derivatized analyte is selected and fragmented, and the resulting product ions are monitored. This technique, known as selected reaction monitoring (SRM), allows for highly sensitive quantification with limits of quantification (LOQ) often in the low µg/kg range. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of CS₂ derived from the acid hydrolysis of dithiocarbamates. encyclopedia.pubthermofisher.com Following GC separation, the CS₂ molecule is ionized and detected by the mass spectrometer. The data is typically acquired in selected ion monitoring (SIM) mode, focusing on the characteristic ions of CS₂, such as m/z 76 and 78, to ensure high selectivity and sensitivity. thermofisher.comnih.gov This approach allows for robust and reliable quantification of total dithiocarbamate residues in various matrices. technologynetworks.com

TechniqueIonization SourceAnalysis ModeKey Advantages
LC-MS/MS Electrospray Ionization (ESI)Selected Reaction Monitoring (SRM)High sensitivity, high selectivity, structural confirmation of derivatives nih.govmdpi.com
GC-MS Electron Ionization (EI)Selected Ion Monitoring (SIM)Definitive identification of CS₂, robust quantification, high selectivity thermofisher.comnih.gov

Table 3: Mass Spectrometry Parameters for Dithiocarbamate Analysis.

Spectroscopic Investigations of Molecular Structure and Electronic Transitions

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its metal complexes. Methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about functional groups and the chemical environment of atoms within the molecule.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound and its complexes exhibits several characteristic absorption bands that are diagnostic for the dithiocarbamate moiety.

Three prominent regions in the IR spectrum are particularly informative for dithiocarbamates. nih.gov

The ν(C-N) stretching vibration: This band, often referred to as the "thioureide" band, typically appears in the range of 1550–1450 cm⁻¹. nih.gov The position of this band provides insight into the C-N bond order.

The ν(C-S) stretching vibration: A strong, single band in the region of 1050–950 cm⁻¹ is indicative of the C-S stretch. nih.gov The presence of a single sharp peak in this region for metal complexes suggests a bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. tandfonline.com

The ν(M-S) stretching vibration: In metal complexes, the vibration corresponding to the metal-sulfur bond appears in the far-IR region of the spectrum, typically between 400 and 300 cm⁻¹. nih.gov

The presence of the dihydroxyethyl group would be indicated by a broad absorption band in the 3400–3100 cm⁻¹ region, corresponding to the O-H stretching vibrations. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
ν(O-H) 3400 - 3100 (broad)Indicates presence of hydroxyl (-OH) groups nih.gov
ν(C-N) 1550 - 1450"Thioureide" band, indicates C-N bond character nih.gov
ν(C-S) 1050 - 950Indicates C-S bond; a single peak suggests bidentate coordination in complexes nih.govtandfonline.com
ν(M-S) 400 - 300Indicates metal-sulfur bond in complexes nih.gov

Table 4: Characteristic Infrared Absorption Bands for this compound and its Metal Complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

In the ¹H NMR spectrum of this compound, signals corresponding to the protons of the two ethyl groups would be expected. The protons on the carbons attached to the nitrogen atom (-N-CH₂-) and the protons on the carbons attached to the hydroxyl groups (-CH₂-OH) would appear as distinct multiplets. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the dihydroxyethyl substituents.

In the ¹³C NMR spectrum, a characteristic signal for the dithiocarbamate carbon (-NCS₂) is observed in the range of δ 198–220 ppm. nih.gov This downfield chemical shift is a key identifier for the dithiocarbamate functional group. Additionally, distinct signals for the two different carbons of the hydroxyethyl (B10761427) groups (-N-C H₂- and -C H₂-OH) would be present, further confirming the molecular structure. tandfonline.comnih.gov

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹³C -NC S₂198 - 220 nih.gov
¹³C -N-C H₂-CH₂-OH~40 - 60
¹³C -N-CH₂-C H₂-OH~60 - 70
¹H -N-CH ₂-~3.5 - 4.5
¹H -CH ₂-OH~3.5 - 4.5
¹H -OH Variable, depends on solvent and concentration

Table 5: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of this compound and its metal complexes. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the resulting spectrum revealing information about the types of electronic transitions occurring within the molecule.

In dithiocarbamate complexes, several types of electronic transitions are typically observed. High-energy absorption bands in the ultraviolet region are generally assigned to intraligand π→π* and n→π* transitions within the dithiocarbamate moiety itself. researchgate.netresearchgate.net For instance, the spectrum of a dithiocarbamate ligand in solution may show two primary absorption peaks, one around 266 nm and another at approximately 329 nm. sysrevpharm.org

Upon complexation with a transition metal, new absorption bands often appear, particularly in the visible region. These bands can be attributed to two main phenomena:

d-d Transitions: In complexes with transition metals having d-electrons, such as copper(II) or nickel(II), weak absorption bands can arise from the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. bath.ac.uk The energy and intensity of these transitions provide information about the geometry of the metal coordination sphere and the magnitude of the ligand field splitting (Δ). For example, a copper(II) dithiocarbamate complex might exhibit a broad absorption band around 800 nm, characteristic of d-d transitions in a distorted square planar or octahedral environment. researchgate.netbath.ac.uk

Charge-Transfer (CT) Transitions: More intense bands may arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In LMCT, an electron is promoted from a ligand-based orbital to a metal-based orbital. These are common in dithiocarbamate complexes due to the electron-rich nature of the sulfur donor atoms. researchgate.net A band appearing around 370 nm in some complexes can be attributed to this type of intramolecular charge transfer. researchgate.net The electronic spectrum of a diethyldithiocarbamate-copper(II) complex, for example, shows a prominent absorption peak at approximately 450 nm, which is characteristic of the complex formation. researchgate.net

The position and intensity of these absorption bands are sensitive to the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. researchgate.netbath.ac.uk

Table 1: Typical Electronic Transitions in Dithiocarbamate Metal Complexes

Transition Type Typical Wavelength Range (nm) Assignment
π → π* 250 - 290 Intraligand transition within the N-C=S group
n → π* 320 - 360 Intraligand transition involving non-bonding electrons on sulfur
Charge Transfer (CT) 370 - 450 Ligand-to-Metal Charge Transfer (LMCT)

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions for this compound metal complexes. rsc.orgmdpi.com

Dithiocarbamates are versatile ligands that can bind to metal centers in various coordination modes, with the most common being a symmetrical chelate fashion where both sulfur atoms coordinate to the metal ion. bohrium.com The structural data obtained from XRD studies reveal that the geometry of the resulting metal complex is influenced by factors such as the metal ion's size, preferred coordination number, and electronic configuration. tandfonline.comnih.gov

Common coordination geometries observed for dithiocarbamate complexes include:

Square Planar: Often seen for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). rsc.orgtandfonline.com For example, the crystal structure of a bis(dithiocarbamato)nickel(II) complex confirms a square planar geometry around the nickel center. rsc.org

Tetrahedral: Common for d¹⁰ metal ions such as Zn(II) and Cd(II). researchgate.netrsc.org

Octahedral: Typically formed with metal ions like Co(III) and Fe(III), resulting in tris(dithiocarbamato) complexes. tandfonline.com The octahedral geometry is often distorted due to the rigid nature and small "bite angle" of the chelating dithiocarbamate ligand. tandfonline.com

XRD analysis also elucidates the C-N bond distance within the thioureide group, which provides insight into the degree of double-bond character and electron delocalization within the ligand upon coordination. nih.gov Powder X-ray diffraction (PXRD) is another valuable tool used to identify crystalline phases and confirm the bulk purity of synthesized materials. researchgate.netrsc.org

Table 2: Representative Crystallographic Data for Metal-Dithiocarbamate Complexes

Compound Metal Ion Coordination Geometry Space Group Key Bond Lengths (Å) Reference
[Cu(MphDTC)₂] Cu(II) Distorted Square Planar P2₁/n Cu-S: ~2.31-2.33 nih.gov
[Co(nPr₂dtc)₃] Co(III) Distorted Octahedral P2₁/c Co-S: ~2.26-2.27 tandfonline.com
[Pd(iPr₂dtc)₂] Pd(II) Square Planar P2₁/c Pd-S: ~2.32 tandfonline.com

MphDTC = Morpholinyldithiocarbamate; nPr₂dtc = N,N-dipropyldithiocarbamate; iPr₂dtc = N,N-diisopropyldithiocarbamate

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry and polarography, are powerful tools for investigating the redox properties of this compound and its metal complexes. Dithiocarbamates are known to stabilize transition metals in a wide range of oxidation states, leading to rich and often complex electrochemical behavior. bohrium.comuni.lu

The versatility of the dithiocarbamate ligand stems from its ability to accommodate different metal oxidation states through its soft donor atoms and delocalized electronic structure. bohrium.com The redox reactions observed in these complexes can be either metal-centered or ligand-centered. rsc.org

Key findings from electrochemical studies of dithiocarbamate complexes include:

Reversible Redox Processes: Many dithiocarbamate complexes exhibit reversible or quasi-reversible redox couples, for example, Cu(I)/Cu(II) or Fe(II)/Fe(III). bohrium.comuni.lu The stability of different oxidation states can be tuned by modifying the substituents on the nitrogen atom of the dithiocarbamate ligand. bohrium.com

Metal-Centered Oxidation/Reduction: The potential at which the metal center is oxidized or reduced provides information about the electron-donating ability of the dithiocarbamate ligand and the stability of the various oxidation states. For instance, Fe²⁺ complexes of dithiocarbamates can be readily oxidized under aerobic conditions to form Fe³⁺ complexes. uni.lu

Ligand-Centered Oxidation: The dithiocarbamate ligand itself can undergo a one-electron oxidation to form a thiuram disulfide dimer. bohrium.comrsc.org This process is a key aspect of their chemistry and has biological implications. bohrium.com

Electrochemical analysis is crucial for understanding the potential involvement of these compounds in biological redox cycling and for designing materials with specific electronic properties. uni.luf1000research.com

Table 3: Electrochemical Data for Representative Dithiocarbamate Systems

Complex/System Technique Redox Couple Potential (V) Key Observation
Fe²⁺/Fe³⁺-Dithiocarbamate Cyclic Voltammetry Fe(II)/Fe(III) Varies with ligand Reversible oxidation of the iron center. uni.lu
Cu-Dithiocarbamate Electrochemical Study Cu(I)/Cu(II), Cu(II)/Cu(III) Varies with ligand Stabilization of multiple copper oxidation states (+1, +2, +3). bohrium.com
Ni-Dithiocarbamate Electrochemical Study Ni(II)/Ni(III), Ni(III)/Ni(IV) Varies with ligand Stabilization of high formal oxidation states of nickel. semanticscholar.org

Method Validation and Quality Control in Analytical Protocols

The development of reliable analytical methods for the determination of this compound requires rigorous validation to ensure that the results are accurate, precise, and reproducible. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info This is a critical requirement for quality control in various applications, including environmental monitoring and food analysis. tandfonline.comeurl-pesticides.eu

Analytical methods for dithiocarbamates, often performed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), must be validated according to established guidelines. tandfonline.comnih.govencyclopedia.pub Key validation parameters include: jddtonline.info

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jddtonline.info

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. nih.gov Recovery rates for dithiocarbamate analysis are generally expected to be within 70-120%. eurl-pesticides.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage. jddtonline.info

Quality control procedures, such as the routine analysis of blanks, calibration standards, and recovery samples, are essential to ensure the ongoing performance and reliability of the analytical protocol. eurl-pesticides.eu

Table 4: Typical Performance Characteristics for a Validated Analytical Method for Dithiocarbamate Analysis

Validation Parameter Typical Acceptance Criteria Example Finding
Linearity (R²) > 0.995 R² > 0.997 for standard curves in various matrices. nih.gov
Accuracy (Recovery) 70 - 120% 80.75% to 121.82% for intra-day recovery. nih.gov
Precision (RSD) < 15-20% RSDs below 14% for intra- and inter-day precision. nih.gov
LOD Matrix-dependent 0.69 - 6.08 µg/kg in various food matrices. nih.gov

| LOQ | Matrix-dependent | 2.10 - 18.43 µg/kg in various food matrices. nih.gov |

Vi. Theoretical and Computational Investigations of Dihydroxyethyldithiocarbamate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. aps.org These calculations can predict various properties, including molecular energies, geometries, and the distribution of electrons, which are fundamental to understanding a molecule's stability and reactivity. rsc.orgarxiv.org For dihydroxyethyldithiocarbamate, these methods can elucidate how the presence of hydroxyl and dithiocarbamate (B8719985) groups influences its behavior as both a standalone ligand and within a metal complex.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, particularly for systems containing transition metals. cornell.edu DFT methods are used to predict the three-dimensional arrangement of atoms in a molecule by finding the lowest energy (most stable) geometry. nih.gov In the study of this compound, DFT can optimize the structure of the ligand itself and, more importantly, its coordination complexes with various metal ions.

Researchers can evaluate different DFT functionals (e.g., B3LYP, PBE0, M06) and basis sets to find the combination that best reproduces experimentally determined structures, such as those from X-ray crystallography. cornell.edursc.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For a this compound-metal complex, DFT can accurately model the coordination environment around the metal center, including the critical bond distances between the metal and the sulfur atoms of the dithiocarbamate group. mdpi.com This information is crucial for understanding the stability and steric properties of the complex. mdpi.com

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Metal-Dihydroxyethyldithiocarbamate Complex This table illustrates the type of data generated from DFT geometry optimization studies.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthMetal–S12.35 Å
Bond LengthMetal–S22.36 Å
Bond LengthS1–C1.73 Å
Bond LengthS2–C1.73 Å
Bond LengthC–N1.34 Å
Bond AngleS1–Metal–S276.5°
Bond AngleS1–C–S2110.0°

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more easily excitable and more reactive.

Quantum chemical calculations can determine the energies and spatial distributions of these orbitals for this compound. researchgate.netresearchgate.net Analysis of the charge distribution, often visualized by mapping the electrostatic potential onto the electron density surface, reveals the electron-rich (negative) and electron-poor (positive) regions of the molecule. researchgate.net For this compound, such analysis would likely show a high concentration of negative charge on the sulfur atoms, confirming their role as the primary sites for metal coordination.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table shows representative data obtained from FMO analysis.

ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.6 eV
Chemical Hardness (η)Measure of resistance to change in electron distribution2.3 eV
Electrophilicity Index (ω)Measure of electron-accepting capability2.5 eV

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. ebsco.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of how molecules interact, change conformation, and respond to their environment. ebsco.comnih.gov

For this compound, MD simulations could be used to study its behavior in solution. These simulations can reveal how the flexible dihydroxyethyl groups move and interact with solvent molecules, such as water, through hydrogen bonding. rsc.org When studying a metal complex of this compound, MD can simulate its stability in a biological environment, showing how it interacts with proteins or other biomolecules. nih.gov By tracking the trajectories of all atoms over time, MD provides insights into conformational flexibility, solvent effects, and the initial processes of binding or interaction, which are crucial for designing molecules for specific applications. nih.govnih.gov

Prediction of Structure-Activity Relationships Through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. fiveable.meresearchgate.net The fundamental principle is that the structure of a molecule determines its properties and, consequently, its activity. nih.gov

To build a QSAR model for a series of dithiocarbamate derivatives, including this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. Using statistical methods like multiple linear regression or more advanced machine learning algorithms, a mathematical relationship is established between these descriptors and the measured biological activity. mdpi.comjopir.in A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, accelerating the discovery process by prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 3: Example of a Data Structure for a QSAR Study This table illustrates the types of descriptors used to build a QSAR model.

CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)HOMO Energy (Descriptor 3)Biological Activity (e.g., IC50)
This compound181.27-0.5-5.8 eV(Experimental Value)
Analogue A(Calculated Value)(Calculated Value)(Calculated Value)(Experimental Value)
Analogue B(Calculated Value)(Calculated Value)(Calculated Value)(Experimental Value)

Elucidation of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs requires mapping the reaction pathway—the series of steps that transform reactants into products. nih.gov A critical point on this pathway is the transition state, which is the highest energy structure that the molecules must pass through during the transformation. numberanalytics.com The energy required to reach this transition state is the activation energy, which determines the rate of the reaction.

Computational chemistry offers methods to locate transition state structures and calculate their energies. rsc.org For reactions involving this compound, such as its formation or its complexation with a metal ion, these calculations can reveal the step-by-step mechanism. mdpi.com By comparing the energies of different possible pathways, researchers can determine the most likely reaction mechanism. nih.gov This knowledge is fundamental for controlling reaction outcomes, optimizing reaction conditions, and designing more efficient catalysts or synthetic routes. numberanalytics.comresearchgate.net

Table 4: Hypothetical Energy Profile for a Reaction Involving this compound This table illustrates the key energetic points along a calculated reaction pathway.

StateDescriptionRelative Energy (kcal/mol)
ReactantsInitial starting materials0.0
Transition State (TS)Highest energy point along the reaction coordinate+15.5
IntermediateA stable species formed during the reaction-5.2
ProductsFinal products of the reaction-20.1

Vii. Environmental and Bio Environmental Applications of Dihydroxyethyldithiocarbamate Research

Utilization in Metal Chelation for Environmental Contaminant Sequestration

The primary environmental application of dihydroxyethyldithiocarbamate stems from its function as a potent chelating agent. Dithiocarbamates are recognized for their ability to form strong, stable complexes with a variety of heavy metal ions, which are significant environmental pollutants. nih.govmdpi.com This chelation process effectively transforms soluble, and often more toxic, metal ions into insoluble metal-dithiocarbamate complexes, facilitating their removal from contaminated water. nih.gov

The dithiocarbamate (B8719985) group (–NCS₂⁻) acts as a bidentate ligand, meaning it uses both sulfur atoms to bind to a metal ion, creating a stable ring-like structure known as a chelate. mdpi.com This strong affinity is particularly effective for heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), and copper (Cu), which are common in industrial wastewater. nih.gov The dihydroxyethyl groups on the nitrogen atom enhance the water solubility of the free ligand, making it suitable for application in aqueous remediation scenarios, while the resulting metal complexes are typically insoluble and precipitate out of solution.

Research into dithiocarbamate-functionalized materials has demonstrated their high efficiency in metal sequestration. For instance, studies on materials like dithiocarbamate-functionalized lignin (B12514952) have shown rapid and high-capacity adsorption of various metal ions. rsc.org The effectiveness of these materials underscores the potential of this compound as a precipitating agent for treating industrial effluents. The general mechanism allows for the simultaneous removal of multiple heavy metal ions from a single solution. mdpi.com

Table 1: Comparative Adsorption Capacities of Dithiocarbamate-Functionalized Adsorbents for Various Metal Ions

Adsorbent Material Target Metal Ion Adsorption Capacity (mg/g) Reference
Dithiocarbamate-functionalized lignin Pb(II) Not specified, but high efficiency noted rsc.org
Dithiocarbamate-functionalized lignin Cu(II) Not specified, but high efficiency noted rsc.org
Dithiocarbamate-functionalized lignin Cd(II) Not specified, but high efficiency noted rsc.org
Chitosan/Sulfhydryl-graphene oxide Hg(II) High adsorption reported frontiersin.org
Chitosan/Sulfhydryl-graphene oxide Cd(II) High adsorption reported frontiersin.org

Note: This table includes data for various dithiocarbamate and sulfhydryl-functionalized materials to illustrate the efficacy of the functional group in metal sequestration. Specific quantitative data for this compound as a simple precipitant requires targeted experimental investigation.

Potential in Analytical Environmental Monitoring as a Derivatizing Agent

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, that is more suitable for analysis by a specific method. This compound has potential as a derivatizing agent for the detection and quantification of trace heavy metals in environmental samples. ukm.my

The process typically involves reacting the metal ions in a sample with the chelating agent to form stable, colored, or electrochemically active complexes. These complexes can then be preconcentrated and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. ukm.mynih.gov Dithiocarbamates are particularly useful because their metal chelates often have high molar absorptivity in the ultraviolet (UV) spectrum, enhancing detection sensitivity. ukm.my

The standard procedure involves:

Pre-column Derivatization: The water sample containing trace metals is mixed with a solution of this compound.

Complex Formation: The chelating agent reacts with metal ions (e.g., Cu²⁺, Ni²⁺, Pb²⁺) to form stable metal-dithiocarbamate complexes.

Solid-Phase Extraction (SPE): The resulting complexes are passed through a solid-phase extraction cartridge (e.g., C18) to concentrate them from the large volume of the water sample. nih.gov

Elution and Analysis: The concentrated complexes are then eluted from the cartridge with a small volume of an organic solvent and injected into an HPLC system for separation and quantification. ukm.my

The addition of a dithiocarbamate ligand to the mobile phase in HPLC has been shown to improve the peak shapes and reproducibility of the analysis by preventing the on-column decomposition of the metal complexes. ukm.my While ammonium (B1175870) pyrrolidinedithiocarbamate (APDC) is a commonly used dithiocarbamate for this purpose, the hydrophilic nature of this compound could offer advantages in specific analytical systems. ukm.my

Table 2: Analytical Techniques for Heavy Metal Detection Utilizing Chelation and Derivatization

Analytical Method Derivatizing/Chelating Agent Metals Detected Key Feature Reference(s)
RP-HPLC Ammonium Pyrrolidinedithiocarbamate (APDC) Pb(II), Cr(III), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Co(II) Preconcentration with Solid-Phase Extraction (SPE) ukm.my
RP-HPLC Tetra(m-aminophenyl)porphyrin (Tm-APP) Cu, Ni, Co, Ag, Pb, Cd, Hg Pre-column derivatization and SPE nih.gov
Ion Chromatography 4-(2-pyridylazo)resorcinol (PAR) Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Cd²⁺, Mn²⁺, Pb²⁺ Post-column derivatization mdpi.com

Research into this compound's Role in Biogeochemical Cycling of Metals (Conceptual)

The biogeochemical cycling of metals describes the transport and transformation of metals in the environment through biological, geological, and chemical processes. iastate.educovenantuniversity.edu.ng These cycles are fundamental to life, as many metals are essential micronutrients for organisms, but can become toxic at higher concentrations. princeton.edu A key aspect of these cycles is the speciation of metals—their chemical form—which is heavily influenced by chelation with organic ligands. dokumen.pubprinceton.edu

Microorganisms, for example, produce their own chelating agents, known as siderophores, to acquire essential metals like iron from the environment where it may be present in insoluble forms. covenantuniversity.edu.ng These natural chelators bind to the metal, making it soluble and bioavailable for uptake by the organism. princeton.edu

The introduction of a strong, synthetic chelating agent like this compound into an ecosystem could conceptually perturb these natural cycles in several ways:

Competition for Metals: this compound could compete with natural ligands for binding to essential trace metals. This could either increase or decrease the bioavailability of these metals to local flora and fauna, depending on whether organisms can utilize the new metal-dithiocarbamate complex.

Mobilization of Toxic Metals: It could chelate and mobilize otherwise insoluble toxic heavy metals from sediments or soils, potentially increasing their transport in waterways and their uptake into the food chain. dokumen.pub

Altered Redox Cycling: The redox state of metals like iron (Fe) and manganese (Mn) is a critical part of their biogeochemical cycles. iastate.edu By forming stable complexes, this compound could alter the redox potential of these metals, thereby influencing the rates of microbially-mediated redox transformations that are coupled to the cycling of major nutrients like carbon and nitrogen. iastate.edu

Development of Novel Materials Incorporating this compound for Environmental Remediation Technologies

To enhance the practical application of this compound in environmental remediation, researchers are exploring its incorporation into novel materials. Immobilizing the chelating agent onto a solid support combines the excellent metal-binding properties of the dithiocarbamate group with the physical advantages of a solid-phase adsorbent, such as easy separation from treated water and potential for regeneration and reuse. rsc.orgrsc.org

Several types of support materials are being investigated for functionalization with chelating groups like dithiocarbamates:

Biopolymers: Natural polymers like lignin, chitosan, and cellulose (B213188) are attractive as support materials due to their low cost, biodegradability, and abundance of functional groups (e.g., hydroxyl groups) that can be chemically modified. rsc.orgmdpi.com For example, lignin has been successfully functionalized with dithiocarbamate groups to create a highly effective bio-adsorbent for removing metallic ions from aqueous solutions. rsc.org

Mesoporous Silica (B1680970): These materials have a large surface area and ordered pore structure, providing numerous sites for grafting organic functional groups. mdpi.com Functionalizing mesoporous silica with this compound could create a highly efficient and selective adsorbent for specific heavy metals.

Magnetic Nanoparticles: Incorporating magnetic nanoparticles (e.g., iron oxides) into a composite material allows for the easy magnetic separation of the adsorbent from wastewater after the sequestration of contaminants. rsc.org A magnetic core could be coated with a material (like silica or a polymer) which is then functionalized with this compound.

Polymer Resins: Synthetic polymers can be designed with specific properties and functionalized to support chelating agents. nih.govmdpi.com These polymer-supported reagents are often robust and can be used in packed columns for continuous flow water treatment systems.

The synthesis of these materials typically involves covalently bonding the this compound molecule to the surface of the support material. This creates a stable, heterogeneous adsorbent that prevents the free chelating agent from leaching into the environment while effectively sequestering target metal pollutants. rsc.orgmdpi.com

Viii. Concluding Perspectives and Future Research Directions

Identification of Key Challenges and Opportunities in Dihydroxyethyldithiocarbamate Research

The study of this compound, like other dithiocarbamates, is characterized by a unique set of challenges and a wealth of opportunities. A primary challenge lies in the inherent stability of the molecule itself. Dithiocarbamates can be sensitive to acidic conditions, which can lead to decomposition and the release of carbon disulfide. acs.org The presence of hydroxyl groups in this compound may influence its stability profile, a factor that requires systematic investigation.

Synthetically, while the general preparation of dithiocarbamates from a secondary amine and carbon disulfide is often straightforward, achieving high purity and yield, particularly for functionalized derivatives, can be challenging. researchgate.net The development of green and efficient synthetic protocols, such as those performed in water or under solvent-free conditions, presents a significant opportunity to make this compound and its derivatives more accessible for widespread research. researchgate.net

The opportunities in this compound research are largely driven by its functional nature. The two hydroxyl groups offer reactive sites for further chemical modification, such as esterification or etherification. This opens the door to creating a vast library of derivative compounds with tailored properties, including altered solubility, and the ability to be grafted onto polymers or nanoparticles. The chelation capacity of the dithiocarbamate (B8719985) group allows for the formation of stable complexes with a wide range of transition metals, a property that has been extensively utilized in various applications. mdpi.comresearchgate.net The combination of hydroxyl functionalities and a strong metal-chelating moiety within the same molecule is a key opportunity for developing novel materials and bioactive agents.

Aspect Key Challenges Key Opportunities
Chemical Stability Potential for decomposition under certain pH conditions, a characteristic of the dithiocarbamate class. acs.orgInvestigation of the influence of hydroxyl groups on stability and development of stabilization strategies.
Synthesis Optimization of reaction conditions for high yield and purity. researchgate.net Need for environmentally benign synthetic routes.Development of novel, green synthetic methods. researchgate.net Facile, one-pot multicomponent reactions to generate diverse derivatives. acs.orgorganic-chemistry.org
Functionality Managing the reactivity of the hydroxyl groups during synthesis and complexation.Utilization of hydroxyl groups for post-synthesis modification, creating functional polymers, and surface functionalization of nanomaterials.
Applications Limited specific research on this compound compared to other dithiocarbamates.Exploiting its dual functionality (hydroxyl groups and chelating agent) for applications in bio-inorganic chemistry, materials science, and medicine. mdpi.comresearchgate.net

Interdisciplinary Approaches to Expand the Understanding of this compound

A comprehensive understanding of this compound can only be achieved through the convergence of multiple scientific disciplines. The complexity of its chemical behavior and the breadth of its potential applications necessitate collaborative efforts. mit.edu An interdisciplinary framework allows for the integration of specialized knowledge to tackle multifaceted research questions. bibliomed.org

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists is crucial for leveraging the unique properties of this compound. Chemists can focus on synthesizing high-purity this compound and its derivatives, while materials scientists can explore their incorporation into advanced materials such as metal-organic frameworks (MOFs), functionalized nanoparticles, and self-assembling monolayers. For instance, the hydroxyl groups could serve as anchor points for building complex polymeric structures on surfaces.

Bio-inorganic and Medicinal Chemistry: The well-established ability of dithiocarbamates to form stable metal complexes is of significant interest in bio-inorganic chemistry. researchgate.netunivie.ac.at An interdisciplinary team of inorganic chemists, biochemists, and pharmacologists could explore the potential of metal complexes of this compound. This could involve investigating their interactions with biological targets like enzymes or their potential as therapeutic or diagnostic agents. tandfonline.comnih.gov The water-solubilizing nature of the dihydroxyethyl group could be particularly advantageous in biological systems.

Computational and Theoretical Chemistry: Theoretical studies, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, stability, and reactivity of this compound and its metal complexes. tandfonline.com Computational chemists can model ligand-metal interactions, predict spectroscopic properties, and simulate behavior in different environments. These theoretical predictions can guide experimental work, saving time and resources by identifying the most promising candidates for synthesis and testing.

Environmental and Analytical Chemistry: The strong chelating ability of this compound suggests its potential use in environmental remediation for heavy metal sequestration. Environmental scientists and analytical chemists can work together to assess its efficacy and selectivity for different metal ions, develop sensitive detection methods, and evaluate its environmental fate and impact.

Prognosis for this compound in Advanced Chemical and Bio-Inorganic Systems

The future for this compound in advanced chemical and bio-inorganic systems appears promising, primarily due to its bifunctional nature. Its trajectory is likely to follow the innovative paths blazed by other functionalized dithiocarbamates, with its specific properties carving out a unique niche.

In advanced chemical systems , this compound is a prime candidate for the development of "metalloligands." acs.org In this approach, the dithiocarbamate moiety first coordinates to a soft metal ion (like platinum or gold), and the resulting stable complex, bearing reactive hydroxyl groups, can then be used as a building block to coordinate with oxophilic metal ions, leading to the formation of heterobimetallic coordination polymers with potentially novel electronic or magnetic properties. acs.org Furthermore, its ability to be grafted onto surfaces could be exploited in the creation of functionalized catalysts or sensors.

In the realm of bio-inorganic chemistry , the prognosis is equally strong. The development of metal-based drugs is a thriving area of research, seeking alternatives to traditional platinum-based therapies. nih.gov Metal complexes of dithiocarbamates have shown a range of biological activities, including anticancer and antimicrobial effects. researchgate.netmdpi.commdpi.com The dihydroxyethyl functional groups could enhance the aqueous solubility and bioavailability of such complexes, a critical factor for drug development. Research into iridium(III) dithiocarbamate complexes for photodynamic therapy highlights the potential for sophisticated drug design where the dithiocarbamate ligand plays a crucial role in the photophysical properties of the final complex. nih.govacs.org The hydroxyl groups of this compound could be further functionalized to attach targeting moieties, enabling the delivery of a metal-based therapeutic specifically to cancer cells, thereby reducing systemic toxicity.

Strategic Directions for Next-Generation Dithiocarbamate Ligand Design

The design of next-generation dithiocarbamate ligands is focused on creating molecules with enhanced functionality, selectivity, and efficacy for specific applications. The strategic directions are aimed at moving beyond simple alkyl or aryl substitutions to more complex and targeted molecular architectures. This compound can be seen as a foundational scaffold upon which these strategies can be implemented.

One key strategy is the creation of hybrid ligands . This involves covalently linking the dithiocarbamate moiety to another pharmacologically active molecule. For example, hybrids of phthalimide (B116566) and dithiocarbamate have been synthesized and evaluated as potential agents for treating Alzheimer's disease, demonstrating a multi-target approach. researchgate.net The hydroxyl groups on this compound provide convenient handles for attaching other bioactive scaffolds, creating synergistic effects.

Another direction is the development of environmentally responsive ligands . This involves incorporating chemical groups that can change their properties in response to specific stimuli, such as pH, light, or redox potential. For instance, a dithiocarbamate ligand could be designed to be inactive until it reaches the reducing environment of a tumor cell, where it becomes activated. nih.gov The hydroxyl groups of this compound could be masked with a protecting group that is cleaved under specific biological conditions.

The synthesis of multidentate and multifunctional ligands is also a major focus. By combining the dithiocarbamate group with other chelating units (e.g., carboxylates, phosphines), it is possible to create ligands that can form highly stable and unique coordination complexes. Dithiocarbamate-functionalized carboxylates, for example, are readily prepared from amino acids and can form complex coordination networks. acs.org this compound itself is a step in this direction, offering both sulfur-based chelation and oxygen-based hydrogen bonding or further coordination sites.

Strategic Direction Description Application to this compound
Hybrid Ligand Design Covalently linking the dithiocarbamate moiety to other functional or bioactive molecules to create multi-target agents. researchgate.netThe hydroxyl groups can be used as attachment points for other pharmacophores, targeting ligands, or fluorescent reporters.
Stimuli-Responsive Systems Incorporating functionalities that respond to biological signals (e.g., pH, redox state) for controlled activation. nih.govThe hydroxyl groups can be protected with stimulus-labile groups, enabling targeted release or activation of the dithiocarbamate or its metal complex.
Multifunctional Ligands Designing ligands with multiple coordination sites or functional groups to enhance stability, selectivity, and functionality. acs.orgThe inherent hydroxyl groups already provide a second functionality. They can be converted to other coordinating groups like carboxylates or ethers.
Targeted Phototherapeutics Designing metal-dithiocarbamate complexes with specific photophysical properties for applications like photodynamic therapy (PDT). nih.govacs.orgThis compound can be used as a ligand to tune the properties of photosensitizing metal centers like Iridium(III) or Ruthenium(II).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.